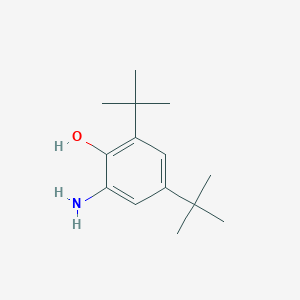

2-Amino-4,6-di-tert-butylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Aminophenols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,6-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,16H,15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVMNEWWVJXCLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)N)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70314969 | |

| Record name | 2-amino-4,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643-39-6 | |

| Record name | 2-amino-4,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4,6-di-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Amino-4,6-di-tert-butylphenol" synthesis from 2,6-di-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the valuable antioxidant and chemical intermediate, 2-amino-4,6-di-tert-butylphenol, commencing from the readily available starting material, 2,6-di-tert-butylphenol. This process is predominantly achieved through a two-step synthetic sequence involving the selective nitration of the phenol followed by the reduction of the resulting nitro group to the desired amine. This document provides a comprehensive overview of various methodologies for each step, presenting quantitative data in structured tables for comparative analysis, detailed experimental protocols, and visual representations of the reaction pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound from 2,6-di-tert-butylphenol is a sequential process. The first step introduces a nitro group at the para-position of the phenolic ring, yielding 2,6-di-tert-butyl-4-nitrophenol. The subsequent step involves the reduction of this nitro intermediate to the final amino product.

Caption: Overall synthetic pathway from 2,6-di-tert-butylphenol.

Step 1: Nitration of 2,6-di-tert-butylphenol

The selective nitration of 2,6-di-tert-butylphenol at the para-position is a critical step. Direct nitration of phenols can be challenging due to the activating nature of the hydroxyl group, which can lead to over-nitration and the formation of undesired byproducts. Several methods have been developed to achieve high selectivity and yield for the desired 4-nitro product.

A common challenge in the nitration of activated phenols is preventing dealkylation or the formation of dinitro products.[1] For instance, using a mixture of nitric and acetic acids can lead to the formation of 2-tert-butyl-4,6-dinitrophenol.[1] Similarly, a mixture of nitric and sulfuric acids can cause significant degradation of the starting material.[1]

Nitration Methodologies and Quantitative Data

The following table summarizes various reported methods for the nitration of 2,6-di-tert-butylphenol, highlighting the key reaction parameters and reported yields.

| Nitrating Agent/System | Solvent | Temperature (°C) | Reaction Time | Yield of 2,6-di-tert-butyl-4-nitrophenol (%) | Reference |

| 30-70% Nitric Acid | Inert hydrocarbon (e.g., isooctane, n-hexane) | 0 - 40 | Short | ~80 | [1] |

| 35% Nitric Acid / Strong Acid Ion-Exchange Resin | - | 0 - 10 | 2 hours | > 90 | [2] |

| Sodium Nitrite / Sulfuric Acid | 95% Industrial Alcohol | 20 - 30 | 2 - 3.5 hours | 96 - 99 | [3] |

| tert-Butyl Nitrite | Tetrahydrofuran (THF) | Room Temperature | 3 hours | > 95 | [4] |

Detailed Experimental Protocols

This procedure is based on a patented method for selective para-nitration.[1]

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 50 grams of 2,6-di-tert-butylphenol in 100 milliliters of an inert hydrocarbon solvent such as isooctane or n-hexane.

-

Nitration: Cool the solution to the desired reaction temperature (between 0°C and 40°C, with 20-30°C being optimal).

-

Addition of Nitric Acid: Slowly add 30-70% nitric acid to the stirred solution. The concentration of nitric acid is crucial for selectivity.

-

Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, filter the reaction mixture.

-

Purification: Wash the collected solid with water, followed by a dilute aqueous sodium bicarbonate solution, and finally with cold hexane.

-

Drying: Dry the product in a circulating air oven at approximately 50°C.

This method offers a catalytic approach with high yield and reusability of the catalyst.[2]

-

Catalyst and Reagent Preparation: In a reaction flask, prepare a mixture of a strong acid ion-exchange resin and 2,6-di-tert-butylphenol. The optimal ratio of resin to nitric acid is reported as 12g per 60mmol.[2]

-

Addition of Nitric Acid: Cool the mixture to 0-5°C. Add 35% nitric acid dropwise over approximately one hour. The amount of nitric acid should be about 1.2 times the molar amount of the starting phenol.[2]

-

Reaction: After the addition is complete, raise the temperature to 10°C and continue the reaction for another hour, or until the starting material is completely consumed as monitored by TLC or GC.

-

Isolation: Filter the reaction mixture to remove the resin. The resin can be washed and reused.

-

Purification: The filtrate containing the product can be further purified by crystallization.

Step 2: Reduction of 2,6-di-tert-butyl-4-nitrophenol

The second step in the synthesis is the reduction of the nitro group of 2,6-di-tert-butyl-4-nitrophenol to an amino group. A variety of reducing agents can be employed for this transformation, each with its own advantages and disadvantages in terms of yield, reaction conditions, and environmental impact.

Reduction Methodologies and Quantitative Data

The following table outlines different methods for the reduction of 2,6-di-tert-butyl-4-nitrophenol.

| Reducing Agent/System | Solvent | Temperature (°C) | Reaction Time | Yield of this compound (%) | Reference |

| Sodium Dithionite (Na₂S₂O₄) | Ethanol/Water | 20 - 80 | 3 - 24 hours | Not specified | [2] |

| Zinc (Zn) / Calcium Chloride (CaCl₂) | Not specified | 80 | 8 hours | 80.6 | [5] |

| Sodium Sulfide (Na₂S) or Hydrosulfide (NaHS) | Ethanol/DMF | 75 - 95 | Not specified | Not specified | [6] |

| Catalytic Hydrogenation (e.g., Pd/C) | Various (e.g., Ethanol, Methanol) | Varies | Varies | High (general) | [7] |

Detailed Experimental Protocols

This method utilizes a readily available and effective reducing agent.

-

Dissolution: Dissolve the 2,6-di-tert-butyl-4-nitrophenol in a suitable solvent such as a mixture of ethanol and water.

-

Addition of Reducing Agent: Prepare an aqueous solution of sodium dithionite.

-

Reaction: Slowly add the sodium dithionite solution to the stirred solution of the nitro compound. The reaction can be exothermic, and cooling may be necessary.

-

Monitoring: Monitor the reaction until completion by TLC.

-

Work-up: After the reaction is complete, pour the mixture into water.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.

-

Catalyst and Substrate: In a hydrogenation vessel, suspend 2,6-di-tert-butyl-4-nitrophenol and a suitable catalyst (e.g., 5-10% Palladium on carbon) in a solvent such as ethanol or methanol.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-5 atm).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.

-

Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Evaporate the solvent from the filtrate to obtain the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Alternative Synthetic Route: Nitrosation followed by Reduction

An alternative, high-yielding route to this compound involves the nitrosation of 2,6-di-tert-butylphenol to form 2,6-di-tert-butyl-4-nitrosophenol, followed by its reduction.[3] This method is reported to have a final two-step yield of up to 99.0% and is presented as a more environmentally friendly and efficient process.[3][5]

Nitrosation Step

-

Reaction Setup: Dissolve 2,6-di-tert-butylphenol in 95% industrial alcohol under a nitrogen atmosphere.

-

Acidification: Slowly add sulfuric acid at room temperature.

-

Nitrosation: Subsequently, add an aqueous solution of sodium nitrite dropwise at 20-30°C over 1.5 hours.

-

Reaction: Maintain the reaction for an additional 0.5-1 hour.

-

Isolation: The product, 2,6-di-tert-butyl-4-nitrosophenol, is isolated by washing the reaction mixture with water and filtering. A yield of 99.0% is reported.[3]

Reduction of the Nitroso Intermediate

The reduction of the nitroso intermediate can be achieved using various reducing agents, such as sodium hydrosulfite (V-Brite B).[3]

Experimental Workflow

The general workflow for the synthesis, regardless of the specific reagents chosen, follows a similar pattern.

Caption: General experimental workflow for the two-step synthesis.

Conclusion

The synthesis of this compound from 2,6-di-tert-butylphenol is a well-established process with multiple effective methodologies for both the nitration and reduction steps. The choice of a specific protocol will depend on factors such as desired yield, available equipment, cost of reagents, and environmental considerations. The methods presented in this guide, particularly the use of phase-transfer catalysts or ion-exchange resins for nitration and the high-yielding nitrosation-reduction pathway, offer efficient and scalable routes for the production of this important chemical intermediate. Careful control of reaction conditions is paramount to ensure high selectivity and yield while minimizing the formation of byproducts.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Page loading... [guidechem.com]

- 6. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Antioxidant Mechanism of 2-Amino-4,6-di-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core antioxidant mechanism of 2-Amino-4,6-di-tert-butylphenol, a sterically hindered phenolic compound with potential applications in mitigating oxidative stress. This document delves into the chemical principles governing its radical scavenging activity, presents available quantitative data on its efficacy, and details the experimental protocols for its evaluation. Furthermore, it explores the potential for pro-oxidant activity and illustrates the key mechanistic pathways and experimental workflows through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and pharmacology engaged in the development of novel antioxidant therapies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Synthetic phenolic antioxidants have been extensively studied for their capacity to counteract oxidative damage. Among these, hindered phenolic compounds are of particular interest due to their enhanced stability and efficacy. This compound belongs to this class, featuring a phenol ring substituted with two bulky tert-butyl groups and an amino group. This unique structural arrangement dictates its antioxidant and potential pro-oxidant properties. Understanding the intricate mechanisms of its action is paramount for its potential therapeutic application.

Core Antioxidant Mechanism

The primary antioxidant mechanism of this compound, like other hindered phenols, revolves around its ability to act as a radical scavenger. This process is predominantly governed by the principle of hydrogen atom transfer (HAT).

Hydrogen Atom Transfer (HAT)

The phenolic hydroxyl (-OH) group is the primary active site for antioxidant activity. It can donate a hydrogen atom to a highly reactive free radical (R•), thereby neutralizing it and terminating the damaging radical chain reaction. The general mechanism can be depicted as follows:

Ar-OH + R• → Ar-O• + RH

The bulky tert-butyl groups at the ortho and para positions (4 and 6) provide steric hindrance around the hydroxyl group. This steric shield enhances the stability of the resulting phenoxy radical (Ar-O•) by preventing it from participating in further pro-oxidant reactions. The unpaired electron on the oxygen atom of the phenoxy radical is delocalized across the aromatic ring, further contributing to its stability.

The presence of the amino (-NH2) group at the 2-position (ortho to the hydroxyl group) is expected to significantly influence the antioxidant activity. The amino group is an electron-donating group, which can increase the electron density on the aromatic ring and facilitate the donation of the hydrogen atom from the hydroxyl group, potentially enhancing the radical scavenging potency. Furthermore, the amino group itself can participate in radical scavenging, contributing to the overall antioxidant capacity. Ortho- and para-aminophenols, in particular, exhibit potent radical scavenging activity due to their ability to form stable quinone-imine or quinone-like radical species after hydrogen donation.[1]

Figure 1: Hydrogen atom donation by this compound to neutralize a free radical.

Potential for Pro-oxidant Activity

A critical aspect of the mechanism of aminophenols is their potential to exhibit pro-oxidant activity, particularly in the presence of transition metal ions like copper (Cu²⁺). Ortho- and para-aminophenols can reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺). The reduced copper ion can then react with molecular oxygen to generate superoxide radicals (O₂•⁻), a reactive oxygen species.[2][3] This process can initiate or propagate oxidative damage.

This dual role as both an antioxidant and a potential pro-oxidant is a crucial consideration in the development of aminophenol-based therapeutic agents. The local cellular environment, particularly the concentration of transition metals, will significantly influence the net effect of the compound.

Figure 2: Pro-oxidant activity of aminophenols in the presence of copper ions.

Quantitative Data on Antioxidant Activity

| Compound | Assay | IC50 Value | Reference |

| 2,4-di-tert-butylphenol | DPPH Radical Scavenging | 60 µg/mL | [4] |

| 2,4-di-tert-butylphenol | ABTS Radical Scavenging | 17 µg/mL | [4] |

| 2,4-di-tert-butylphenol | Metal Chelating Activity | 20 µg/mL | [4] |

Note: The lower the IC50 value, the higher the antioxidant activity.

The potent activity of 2,4-di-tert-butylphenol in these assays suggests that this compound is also likely to be a strong antioxidant. The presence of the additional amino group in the ortho position is predicted to further enhance its radical scavenging capabilities.

Experimental Protocols

The evaluation of the antioxidant activity of this compound can be performed using standardized and widely accepted in vitro assays. Detailed methodologies for the DPPH and ABTS radical scavenging assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.

Methodology:

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle to protect from light.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the test compound from the stock solution.

-

A standard antioxidant, such as Trolox or ascorbic acid, should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume (e.g., 100 µL) of the different concentrations of the test compound, positive control, and blank (solvent only).

-

Add an equal volume (e.g., 100 µL) of the DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

Determination of IC50: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Figure 3: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Methodology:

-

Preparation of Reagents:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution and serial dilutions of this compound and a standard antioxidant.

-

-

Assay Procedure:

-

Add a small volume (e.g., 10 µL) of the test compound or standard to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

-

Determination of IC50 or TEAC: The IC50 value is determined as described for the DPPH assay. Alternatively, the results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox.

Figure 4: Experimental workflow for the ABTS radical scavenging assay.

Signaling Pathways and Cellular Effects

Currently, there is a lack of specific information in the scientific literature regarding the direct modulation of signaling pathways by this compound. However, based on the known activities of other phenolic antioxidants, it is plausible that this compound could influence cellular processes related to oxidative stress response. For instance, many phenolic compounds are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response that leads to the upregulation of various antioxidant and detoxification enzymes. Further research is required to elucidate the specific cellular targets and signaling cascades affected by this compound.

Conclusion

This compound is a promising antioxidant candidate with a core mechanism centered on hydrogen atom donation to neutralize free radicals, a process enhanced by the steric hindrance of its tert-butyl groups and the electron-donating nature of its amino group. While direct quantitative data for this specific compound is limited, evidence from structurally related molecules suggests potent radical scavenging activity. A crucial consideration for its development is its potential for pro-oxidant activity in the presence of transition metals. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of its antioxidant efficacy. Future research should focus on obtaining precise quantitative data for this compound, elucidating its effects on cellular signaling pathways, and further exploring the balance between its antioxidant and pro-oxidant properties to fully assess its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - ProQuest [proquest.com]

- 4. Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data Analysis of 2-Amino-4,6-di-tert-butylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for the compound 2-Amino-4,6-di-tert-butylphenol (C14H23NO), a molecule of interest in various chemical and pharmaceutical research fields. This document summarizes its key spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for its identification and characterization.

Data Presentation

The following tables summarize the available and predicted spectral data for this compound.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.92 | s | 1H | Ar-H |

| 6.82 | s | 1H | Ar-H |

| 5.69 | br s | 1H | -OH |

| 3.17 | br s | 2H | -NH₂ |

| 1.41 | s | 9H | -C(CH₃)₃ |

| 1.27 | s | 9H | -C(CH₃)₃ |

Solvent: CDCl₃

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 145-155 | C-OH |

| 135-145 | C-NH₂ |

| 130-140 | Ar-C (quaternary) |

| 110-125 | Ar-CH |

| 34-36 | -C (CH₃)₃ |

| 29-32 | -C(C H₃)₃ |

Note: The above ¹³C NMR data is predicted based on typical chemical shifts for similar functional groups, as experimental data was not publicly available.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3300 | Strong, Broad | O-H stretch, N-H stretch |

| 3000-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1500 | Medium | N-H bend |

| ~1200 | Medium | C-O stretch (phenol) |

| ~1365 | Medium | C-H bend (tert-butyl) |

Sample Preparation: KBr Wafer

Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 221 | [M]⁺ | Molecular Ion |

| 206 | High | [M-CH₃]⁺ |

| 57 | High | [C(CH₃)₃]⁺ |

Ionization Method: Electron Ionization (EI)

Spectral Interpretation and Analysis

¹H NMR Spectrum

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different types of protons in the molecule. The two singlets in the aromatic region (6.92 and 6.82 ppm) are assigned to the two aromatic protons. The broad singlets at 5.69 and 3.17 ppm are characteristic of the hydroxyl (-OH) and amino (-NH₂) protons, respectively; their broadness is due to hydrogen bonding and exchange with trace amounts of water in the solvent. The two sharp singlets at 1.41 and 1.27 ppm, each integrating to 9 protons, are indicative of the two magnetically non-equivalent tert-butyl groups.

¹³C NMR Spectrum

The predicted ¹³C NMR spectrum would show signals for all 14 carbon atoms. The carbons attached to the oxygen and nitrogen atoms are expected to appear in the downfield region (145-155 and 135-145 ppm, respectively). The quaternary aromatic carbons and the aromatic methine carbons would also have distinct chemical shifts. The signals for the quaternary and methyl carbons of the two tert-butyl groups are expected in the aliphatic region of the spectrum.

IR Spectrum

The IR spectrum provides key information about the functional groups present. The broad absorption band in the 3500-3300 cm⁻¹ region is a clear indication of the O-H and N-H stretching vibrations, confirming the presence of the phenolic hydroxyl and amino groups. The absorptions in the 3000-2850 cm⁻¹ range are due to the C-H stretching of the tert-butyl groups. The presence of the aromatic ring is confirmed by the C=C stretching vibration at approximately 1600 cm⁻¹. Other characteristic peaks include the N-H bending, C-O stretching of the phenol, and C-H bending of the tert-butyl groups.

Mass Spectrum

The mass spectrum, obtained by electron ionization, shows a molecular ion peak [M]⁺ at an m/z of 221, which corresponds to the molecular weight of this compound (C14H23NO).[1] A prominent peak is observed at m/z 206, resulting from the loss of a methyl group ([M-CH₃]⁺), a common fragmentation pathway for molecules containing tert-butyl groups.[1] The intense peak at m/z 57 is characteristic of the tert-butyl cation ([C(CH₃)₃]⁺), which is a very stable carbocation.[1]

Experimental Protocols

The following are general experimental protocols for the acquisition of the spectral data presented.

NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used, and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

FTIR Spectroscopy

A small amount of the solid this compound (1-2 mg) is finely ground in an agate mortar with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then compressed in a die under high pressure to form a thin, transparent pellet. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry

For GC-MS analysis, a dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The solution is injected into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The GC oven temperature is programmed to increase gradually to ensure the separation of the compound from any impurities. The eluent from the GC is introduced into the ion source of a mass spectrometer, where the molecules are ionized using electron ionization (EI) at a standard energy of 70 eV. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio, and a mass spectrum is generated.

Logical Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

References

Starting materials for "2-Amino-4,6-di-tert-butylphenol" synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic routes for producing 2-Amino-4,6-di-tert-butylphenol, a valuable intermediate in the chemical and pharmaceutical industries. The synthesis predominantly proceeds through a two-step process starting from 4,6-di-tert-butylphenol. This involves the introduction of a nitro group at the ortho-position, followed by the reduction of this group to an amine.

Primary Synthesis Pathway

The most common and logical starting material for the synthesis of this compound is 4,6-di-tert-butylphenol . The synthesis involves two key transformations: nitration and reduction.

Caption: General synthesis pathway for this compound.

Step 1: Nitration of 4,6-di-tert-butylphenol

The initial step is the regioselective nitration of 4,6-di-tert-butylphenol to yield 2-Nitro-4,6-di-tert-butylphenol. This electrophilic aromatic substitution is directed to the ortho-position due to the activating and directing effects of the hydroxyl group. Various nitrating agents can be employed, with nitric acid in a suitable solvent being a common choice. For a closely related compound, 2,6-di-tert-butylphenol, nitration to the 4-position has been achieved with high yields. A similar strategy is expected to be effective for the target molecule.

A detailed protocol for a similar nitration of 4-tert-butylphenol to 2-nitro-4-tert-butylphenol involves dissolving the starting material in an organic solvent like ethyl acetate, cooling the mixture, and then adding a solution of nitric acid. A catalytic amount of sodium nitrite is also added to facilitate the reaction.

Table 1: Nitration of 4-tert-butylphenol (Analogous Reaction)

| Parameter | Value |

| Starting Material | 4-tert-butylphenol |

| Reagents | Nitric acid, Water, Sodium Nitrite (catalytic) |

| Solvent | Ethyl Acetate |

| Temperature | 0°C |

| Reaction Time | 45 minutes |

| Yield | ~98% (crude) |

Step 2: Reduction of 2-Nitro-4,6-di-tert-butylphenol

The second step involves the reduction of the nitro group of 2-Nitro-4,6-di-tert-butylphenol to form the desired this compound. Several reduction methods are available for converting aromatic nitro compounds to anilines.

Caption: Common reduction methods for the nitro group.

Catalytic Hydrogenation: This is a clean and efficient method. The nitro compound is dissolved in a suitable solvent and hydrogenated over a catalyst, typically palladium on carbon (Pd/C), under hydrogen pressure. This method often provides high yields and purity. For the analogous reduction of 2-nitro-4-tert-butylphenol, catalytic hydrogenation using 10% Pd/C under 50 psi of hydrogen for one hour resulted in a good yield of the corresponding amine.[1]

Metal/Acid Reduction: A classical and cost-effective method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium.

Sodium Dithionite (Sodium Hydrosulfite): This reagent offers a mild and often chemoselective reduction of nitro groups. The reaction is typically carried out in a biphasic solvent system. A detailed protocol for the reduction of 4-nitroso-2,6-di-tert-butylphenol using sodium hydrosulfite in an aqueous sodium hydroxide solution has been reported, yielding the aminophenol.[2]

Table 2: Reduction of 2-nitro-4-tert-butylphenol via Catalytic Hydrogenation (Analogous Reaction)[1]

| Parameter | Value |

| Starting Material | 2-nitro-4-tert-butylphenol |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Solvent | Ethyl Acetate |

| Hydrogen Pressure | 50 psi |

| Reaction Time | 1 hour |

| Yield | ~76% |

Alternative Starting Materials and Synthetic Routes

While 4,6-di-tert-butylphenol is the most direct precursor, alternative starting materials could theoretically be employed, though likely involving more complex synthetic pathways. For instance, one could start with phenol and introduce the tert-butyl groups via Friedel-Crafts alkylation, followed by the nitration and reduction sequence. However, controlling the regioselectivity of the alkylation to obtain the desired 4,6-disubstituted isomer can be challenging.

Another potential, though less direct, starting material is aniline. A multi-step process involving tert-butylation, protection of the amino group, hydroxylation of the aromatic ring, and subsequent deprotection would be required, making this a less efficient approach.

Experimental Protocols

Protocol 1: Synthesis of 2-Nitro-4,6-di-tert-butylphenol (Proposed, based on analogous reaction[1])

-

In a round-bottomed flask equipped with a mechanical stirrer, dissolve 4,6-di-tert-butylphenol (1 equivalent) in ethyl acetate.

-

Cool the flask to 0°C in an ice bath.

-

Slowly add a solution of nitric acid (1.05 equivalents) in water dropwise over 10-15 minutes, maintaining the temperature at 0°C.

-

Add a catalytic amount of sodium nitrite.

-

Stir the reaction mixture at 0°C for 45-60 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1N HCl solution.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to obtain crude 2-Nitro-4,6-di-tert-butylphenol.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation (Proposed, based on analogous reaction[1])

-

Dissolve the crude 2-Nitro-4,6-di-tert-butylphenol (1 equivalent) in ethyl acetate in a Parr hydrogenation bottle.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate).

-

Place the bottle on a hydrogenator and subject it to 50 psi of hydrogen pressure.

-

Agitate the mixture for 1-2 hours or until hydrogen uptake ceases.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully filter the catalyst through a pad of celite.

-

Wash the celite pad with ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from a suitable solvent system (e.g., heptane) to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Physical and chemical properties of "2-Amino-4,6-di-tert-butylphenol"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-4,6-di-tert-butylphenol, a key intermediate in pharmaceutical synthesis. The information is presented to support research and development activities, with a focus on structured data, detailed experimental protocols, and visual representations of synthetic pathways.

Core Compound Identification

IUPAC Name: this compound[1] Synonyms: 5-Amino-2,4-di-tert-butylphenol, 2,4-di-tert-butyl-5-aminophenol[2][3] CAS Number: 1643-39-6[1][4]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain properties are based on predictions and data from structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₃NO | [1][4] |

| Molecular Weight | 221.34 g/mol | [1][4] |

| Appearance | Off-white to pink or grey solid | [3][5] |

| Melting Point | 164-165 °C | [4] |

| Boiling Point | 319.7 ± 30.0 °C (Predicted) | [3] |

| Density | 0.990 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in ethanol, ether, and chloroform; almost insoluble in cold water. | [6] |

| pKa | 11.63 ± 0.23 (Predicted) | [3] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. Below are the available spectral data.

| Technique | Data |

| ¹H NMR | (400 MHz, DMSO-d₆) δ 8.64 (s, 1H, OH), 6.84 (s, 1H, Ar-H), 6.08 (s, 1H, Ar-H), 4.39 (s, 2H, NH₂), 1.27 (m, 18H, 2 x -C(CH₃)₃)[5][7] |

| ¹³C NMR | While specific data for this compound is not readily available, typical chemical shifts for similar aromatic compounds suggest signals in the regions of 110-150 ppm for aromatic carbons, and around 30-35 ppm for the tert-butyl carbons. |

| Mass Spectrometry | ESI-MS: m/z 222.4 [M+H]⁺[5][7] |

| Infrared (IR) | The FTIR spectrum is expected to show characteristic absorption bands for O-H, N-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching and bending vibrations.[5] |

Experimental Protocols

Synthesis of this compound

A common and well-documented method for the synthesis of this compound involves the reduction of its nitro precursor, 2,4-di-tert-butyl-5-nitrophenol.[5][8]

Reaction: Reduction of 2,4-di-tert-butyl-5-nitrophenol

Materials:

-

2,4-di-tert-butyl-5-nitrophenol

-

Ethanol

-

Ammonium formate

-

Palladium on activated carbon (5% wt.)

-

Celite

Procedure:

-

To a refluxing solution of 2,4-di-tert-butyl-5-nitrophenol (1.86 g, 7.40 mmol) and ammonium formate (1.86 g) in ethanol (75 mL), add 5% palladium on activated carbon (900 mg).[5][7]

-

After the reaction is complete, cool the mixture to room temperature.[5][7]

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[5][7]

-

Wash the Celite pad with methanol.

-

Combine the filtrates and concentrate them under reduced pressure to yield 5-amino-2,4-di-tert-butyl-phenol as a grey solid (1.66 g, quantitative yield).[5][7]

An alternative procedure involves the use of hydrogen gas under pressure with a palladium on carbon catalyst.[8]

Procedure using Hydrogen Gas:

-

Charge a reactor with 2,4-di-tert-butyl-5-nitrophenol (100 g), Ethyl acetate (800 ml), and 5% Pd/C (5 g) at 30±5°C.[8]

-

Stir the reaction mass for 20 hours under a hydrogen gas pressure of 4-5 kg/cm ² at 30±5°C.[8]

-

Filter the reaction mass through a hyflow bed and wash with ethyl acetate.[8]

-

To the filtrate, add an aqueous sodium chloride solution and stir for 15 minutes at 30±5℃.[8]

-

Separate the organic and aqueous layers. Dry the organic layer with sodium sulphate.[8]

-

Distill the organic layer under vacuum below 45℃ and co-distill with cyclohexane below 50℃.[8]

-

To the obtained compound, add cyclohexane and stir for 60 minutes at 30±5℃.[8]

-

Filter the reaction mass and wash with cyclohexane to obtain the title compound.[8]

Role in Drug Development

This compound is a crucial intermediate in the synthesis of Ivacaftor (trade name Kalydeco), a drug used for the treatment of cystic fibrosis in patients with specific mutations in the CFTR gene.[8][9] Ivacaftor's molecular structure is N-(2,4-di-tert-butyl-5-hydroxyphenyl)-1,4-dihydro-4-oxoquinoline-3-carboxamide.[9] The this compound moiety provides the di-tert-butylphenol part of the final drug molecule.[9] The synthesis involves the coupling of this compound with a quinoline carboxylic acid derivative.[4][10]

Visualizations

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

Caption: Synthesis of this compound.

References

- 1. 2-Amino-4-tert-butylphenol, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 5-Amino-2,4-di-tert-butylphenol | C14H23NO | CID 44176226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-AMino-2,4-di-tert-butylphenol | 873055-58-4 [chemicalbook.com]

- 4. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Amino-2,4-di-tert-butylphenol | 873055-58-4 | Benchchem [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. 5-AMino-2,4-di-tert-butylphenol synthesis - chemicalbook [chemicalbook.com]

- 8. tdcommons.org [tdcommons.org]

- 9. researchgate.net [researchgate.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

"2-Amino-4,6-di-tert-butylphenol" CAS number and molecular structure

CAS Number: 1643-39-6 Molecular Formula: C₁₄H₂₃NO

This technical guide provides a comprehensive overview of 2-Amino-4,6-di-tert-butylphenol, a sterically hindered aminophenol derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, presenting available data on its properties, a proposed synthetic pathway, and potential areas of application based on related compounds.

Core Compound Properties and Structure

This compound is an aromatic organic compound characterized by a phenol ring substituted with an amino group and two bulky tert-butyl groups at positions 2, 4, and 6, respectively. This substitution pattern results in significant steric hindrance around the phenolic hydroxyl and amino groups, which influences its chemical reactivity and physical properties.

Molecular Structure

The molecular structure of this compound is depicted below:

Physicochemical Data

A summary of the key physicochemical properties for this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1643-39-6 | [1] |

| Molecular Formula | C₁₄H₂₃NO | [1] |

| Molecular Weight | 221.34 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | |

| InChI | 1S/C14H23NO/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,16H,15H2,1-6H3 | [1] |

| InChIKey | IVVMNEWWVJXCLX-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)C1=CC(=C(C(=C1)N)O)C(C)(C)C | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

-

Nitration: Introduction of a nitro group (-NO₂) onto the phenol ring.

-

Reduction: Conversion of the nitro group to an amino group (-NH₂).

The logical workflow for this proposed synthesis is illustrated in the diagram below.

Detailed Methodologies (Proposed)

Disclaimer: The following protocols are hypothetical and based on the synthesis of related compounds. They would require optimization and validation.

Step 1: Nitration of 2,4-di-tert-butylphenol

-

Objective: To synthesize 6-Nitro-2,4-di-tert-butylphenol.

-

Procedure: 2,4-di-tert-butylphenol would be dissolved in a suitable solvent (e.g., glacial acetic acid). A nitrating agent, such as a mixture of nitric acid and sulfuric acid, would be added dropwise at a controlled low temperature (e.g., 0-5°C) to manage the exothermic reaction and control regioselectivity. After the addition, the reaction mixture would be stirred for a specified period until completion, monitored by techniques like Thin Layer Chromatography (TLC). The product would then be isolated by pouring the mixture into ice water, followed by filtration, washing, and drying.

Step 2: Reduction of 6-Nitro-2,4-di-tert-butylphenol

-

Objective: To synthesize this compound.

-

Procedure: The intermediate, 6-Nitro-2,4-di-tert-butylphenol, would be dissolved in a solvent such as ethanol or ethyl acetate. A reducing agent would then be introduced. Common methods include catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or metal-acid reduction (e.g., tin or iron in the presence of hydrochloric acid). The reaction would proceed under appropriate conditions (e.g., specific temperature and pressure for hydrogenation) until the nitro group is fully reduced. The final product would be isolated after filtering the catalyst (if applicable) and removing the solvent, followed by purification steps such as recrystallization or column chromatography.

Applications and Relevance in Research

While specific applications for this compound are not extensively documented, the structural motifs present in this molecule suggest several potential areas of interest for researchers.

Potential as a Synthetic Building Block

Aminophenols are valuable intermediates in organic synthesis. The presence of three functional sites—the hydroxyl group, the amino group, and the aromatic ring—allows for a variety of chemical transformations. For instance, the isomer 2-amino-4-tert-butylphenol is used as a reactant to prepare intermediates for biologically important 2-(pyridyl)benzoxazole derivatives and as a precursor for prolinamide phenol organocatalysts. It is plausible that this compound could serve as a sterically hindered building block in the synthesis of novel ligands for catalysis, complex organic molecules, or as a monomer for specialty polymers.

Context from Related Compounds in Drug Development

The parent structure, 2,4-di-tert-butylphenol (lacking the amino group), has been investigated for various biological activities, including antioxidant and anti-inflammatory properties. Furthermore, the isomer 5-amino-2,4-di-tert-butylphenol is a key intermediate in the synthesis of Ivacaftor, a drug used to treat cystic fibrosis.[6] This highlights the potential utility of substituted di-tert-butylphenol scaffolds in medicinal chemistry. The unique steric and electronic properties of this compound could be explored in the design of new therapeutic agents.

Antioxidant Potential

Sterically hindered phenols are well-known for their antioxidant properties. The tert-butyl groups can stabilize the phenoxy radical that forms upon hydrogen donation, which is key to radical scavenging activity. While the antioxidant activity of this compound has not been specifically reported, related compounds like 2,4-di-tert-butylphenol are known antioxidants.[7] The presence of the electron-donating amino group could potentially modulate this antioxidant capacity.

Signaling Pathways and Biological Interactions (Inferred)

There is currently no direct evidence linking this compound to specific signaling pathways. However, based on the known interactions of similar phenolic compounds, some logical relationships can be inferred for future investigation.

Conclusion

This compound is a chemical compound with well-defined physical properties but limited publicly available information regarding its synthesis and specific applications. Its structure suggests potential as a valuable intermediate in organic synthesis, particularly for creating sterically hindered ligands, novel polymers, or scaffolds for medicinal chemistry. Future research is needed to develop a validated synthetic protocol and to explore its biological activities and potential roles in modulating signaling pathways, drawing inspiration from the established applications of its isomers and related phenolic compounds.

References

- 1. This compound | C14H23NO | CID 324555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]

- 7. 2,4,6-Tri-tert-butylphenol - Wikipedia [en.wikipedia.org]

Solubility of "2-Amino-4,6-di-tert-butylphenol" in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Amino-4,6-di-tert-butylphenol in common organic solvents. Due to a lack of readily available quantitative solubility data in published literature, this document focuses on providing a detailed experimental protocol for determining its solubility, alongside a general qualitative assessment based on the behavior of structurally similar phenolic compounds.

Quantitative Solubility Data

A comprehensive search of scholarly articles, patents, and technical data sheets did not yield specific quantitative data on the solubility of this compound in common organic solvents. Phenolic compounds with similar bulky alkyl groups, such as 2,4-Di-tert-butyl-6-nitrophenol and 2,6-Di-tert-butyl-4-methylphenol, are generally reported to be soluble in a range of organic solvents while being insoluble in water.[1][2] It is anticipated that this compound follows a similar trend.

To obtain precise solubility values, experimental determination is necessary. The following sections outline a standard methodology for this purpose.

Experimental Protocol for Solubility Determination

The following protocol describes the widely accepted "shake-flask" method for determining the solubility of a solid compound in a given solvent. This method can be followed by gravimetric or spectroscopic analysis to quantify the dissolved solute.

Objective: To determine the saturation solubility of this compound in various organic solvents (e.g., methanol, ethanol, acetone, toluene, tetrahydrofuran) at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Screw-cap vials or flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and other standard laboratory glassware

-

Evaporating dish (for gravimetric analysis)

-

UV-Vis spectrophotometer and cuvettes (for spectroscopic analysis)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a series of screw-cap vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any suspended solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilute the clear filtrate with a known volume of the same solvent to a concentration suitable for the chosen analytical method.

-

4. Quantification of Dissolved Solute:

-

Gravimetric Method:

-

Accurately pipette a known volume of the filtered and diluted solution into a pre-weighed evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the evaporating dish. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculate the solubility in g/100mL or other desired units.

-

-

UV-Vis Spectrophotometric Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the filtered and diluted sample solution.

-

Determine the concentration of the sample solution from the calibration curve.

-

Calculate the original solubility, taking into account the dilution factor.

-

5. Data Reporting:

-

Report the solubility as an average of at least three independent measurements for each solvent and temperature.

-

Specify the temperature at which the solubility was determined.

-

Include the standard deviation of the measurements.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid compound.

References

Health and Safety Considerations for 2-Amino-4,6-di-tert-butylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety advice. Always consult the most up-to-date SDS from your supplier and follow all applicable safety regulations.

Introduction

2-Amino-4,6-di-tert-butylphenol is a sterically hindered aminophenol derivative used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and antioxidants. Its chemical structure, featuring bulky tert-butyl groups, imparts unique reactivity and properties. This guide provides an in-depth overview of the known health and safety considerations associated with this compound to ensure its safe handling and use in a research and development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. Understanding these properties is crucial for assessing potential hazards and implementing appropriate control measures.

| Property | Value | Reference |

| CAS Number | 1643-39-6 | [1] |

| Molecular Formula | C₁₄H₂₃NO | [1] |

| Molecular Weight | 221.34 g/mol | [1] |

| Appearance | Solid | [1] |

| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere | [1] |

Toxicological Information

Summary of GHS Hazard Classifications

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Experimental Protocols (General Principles)

While specific experimental data for this compound is not available, the following are general descriptions of the methodologies that would be used to determine the health hazards listed above, based on OECD guidelines.

-

Acute Oral Toxicity (OECD 423): This method involves the administration of the test substance to a group of fasted animals in a stepwise procedure. The starting dose is selected from one of four fixed levels and the outcome (mortality or evident toxicity) determines the next step. The objective is to identify a dose that causes mortality or evident toxicity in some animals, which then allows for classification of the substance.

-

Skin Irritation/Corrosion (OECD 404): A small amount of the test substance is applied to a shaved patch of skin on a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals. The severity and reversibility of the skin reactions are scored to determine the irritant or corrosive potential.

-

Serious Eye Damage/Irritation (OECD 405): A small amount of the test substance is applied into one eye of a test animal. The eye is observed for effects on the cornea, iris, and conjunctiva at specific intervals. The severity and reversibility of any lesions are scored to classify the substance's potential for eye damage or irritation.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of this compound.

| Aspect | Recommendation |

| Ventilation | Use only in a well-ventilated area, preferably in a chemical fume hood. |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. |

| Storage Conditions | Store in a tightly closed container in a cool, dry, and dark place.[1] Store under an inert atmosphere.[1] Recommended storage temperature is 2-8°C.[1] |

Reactivity and Stability

Information on the reactivity of this compound is limited, but some general considerations can be made.

| Aspect | Information |

| Chemical Stability | Stable under recommended storage conditions. |

| Incompatible Materials | Strong oxidizing agents. |

| Hazardous Decomposition Products | Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides. |

Logical Workflow for Safety Assessment

The following diagram illustrates the logical workflow for assessing and managing the health and safety risks associated with this compound.

Caption: Risk assessment and management workflow.

Signaling Pathway of Potential Toxicity

The following diagram illustrates a simplified, hypothetical signaling pathway for cellular damage resulting from exposure to an irritant substance like this compound. This is a generalized representation and not based on specific studies of this compound.

Caption: Hypothetical pathway of irritant-induced cell damage.

Conclusion

While this compound is a valuable research chemical, it possesses significant health hazards, including acute toxicity upon ingestion, dermal contact, and inhalation, as well as irritation to the skin, eyes, and respiratory tract. The lack of publicly available, detailed quantitative toxicological and ecotoxicological data necessitates a cautious approach to its handling. Strict adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment, is mandatory to mitigate the risks associated with its use. Researchers and drug development professionals must consult the latest Safety Data Sheet and institutional safety guidelines before working with this compound.

References

2-Amino-4,6-di-tert-butylphenol: A Technical Guide to a Novel Hindered Phenolic Antioxidant

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4,6-di-tert-butylphenol, a sterically hindered phenolic compound with significant potential as an antioxidant for applications in research, drug development, and material science. While specific quantitative antioxidant data for this compound is not extensively available in peer-reviewed literature, this guide extrapolates its expected properties and mechanisms based on the well-established structure-activity relationships of related hindered phenolic and aminophenolic antioxidants. This document details the theoretical antioxidant mechanism, a plausible synthetic route, and standardized experimental protocols for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic and stabilization potential of this molecule.

Introduction to Hindered Phenolic Antioxidants

Hindered phenolic antioxidants are a class of compounds widely utilized to prevent oxidative degradation in a variety of materials, including plastics, elastomers, and oils.[1] Their efficacy stems from a unique molecular architecture: a phenol ring substituted with bulky alkyl groups, typically tert-butyl groups, at the ortho positions relative to the hydroxyl group.[2] This steric hindrance is crucial to their function. It allows the phenolic hydroxyl group to donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions, while the bulky groups stabilize the resulting phenoxyl radical, preventing it from initiating new oxidation cycles.[2]

The introduction of an amino group onto the phenolic ring, as in this compound, is expected to modulate its antioxidant and redox properties, making it a compound of interest for applications in medicinal chemistry and drug development, where oxidative stress is a key pathological factor.

Structure and Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₃NO | [3] |

| Molecular Weight | 221.34 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 1643-39-6 | [3] |

| Predicted LogP | 4.2 | [3] |

Proposed Antioxidant Mechanism

The antioxidant activity of this compound is predicated on its ability to scavenge free radicals. The primary mechanism is expected to be hydrogen atom transfer (HAT) from the phenolic hydroxyl group and the amino group to a radical species (R•), effectively neutralizing it. The presence of two electron-donating tert-butyl groups enhances the stability of the resulting phenoxyl radical through resonance and steric shielding.

The general radical scavenging mechanism for hindered phenols is depicted below:

Caption: Hydrogen Atom Transfer (HAT) mechanism of a hindered phenolic antioxidant.

Synthesis Pathway

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of related aminophenols. A common approach involves the nitration of a corresponding di-tert-butylphenol followed by the reduction of the nitro group to an amine. An optimized, environmentally friendly method for a similar compound, 4-amino-2,6-di-tert-butylphenol, involves nitrosation followed by reduction, achieving a high yield.[4]

A proposed two-step synthesis for this compound is outlined below:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Hypothetical Synthesis

-

Step 1: Nitration of 2,4-Di-tert-butylphenol. 2,4-Di-tert-butylphenol would be dissolved in a suitable solvent, such as acetic acid. A nitrating agent, like nitric acid, would be added dropwise at a controlled temperature to favor mono-nitration at the ortho position to the hydroxyl group. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the product, 2-Nitro-4,6-di-tert-butylphenol, would be isolated by precipitation in water and purified by recrystallization.

-

Step 2: Reduction of 2-Nitro-4,6-di-tert-butylphenol. The purified nitro-intermediate would be dissolved in a solvent like ethanol. A reducing agent, such as hydrogen gas with a palladium on carbon catalyst or a metal/acid combination like tin and hydrochloric acid, would be used to reduce the nitro group to an amine. The reaction would be monitored by TLC until the disappearance of the starting material. The final product, this compound, would be isolated and purified using standard techniques like column chromatography.

In Vitro Antioxidant Activity Evaluation: Experimental Protocols

While specific quantitative data for this compound is lacking, its antioxidant potential can be rigorously assessed using standardized in vitro assays. The following are detailed protocols for the most common methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is widely used to determine the free radical scavenging ability of a compound.[5]

Principle: The stable DPPH radical has a deep violet color with an absorption maximum around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[6]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox or Ascorbic Acid).

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of the test compound or standard at various concentrations to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is another common method to assess antioxidant activity and is applicable to both hydrophilic and lipophilic compounds.

Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore formed by the reaction of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured.[6]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox).

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of the test sample or standard at various concentrations to the wells.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Determine the IC50 value.

-

Expected Antioxidant Performance and Structure-Activity Relationship

Based on the literature for related compounds, this compound is expected to exhibit potent antioxidant activity. The presence of the amino group at the ortho position to the hydroxyl group may enhance its radical scavenging capacity compared to its non-aminated counterpart, 2,4-di-tert-butylphenol. This is due to the electron-donating nature of the amino group, which can further stabilize the phenoxyl radical. However, the steric hindrance from the adjacent tert-butyl group might influence the kinetics of the radical scavenging reaction.

Applications in Drug Development and Research

The potential of this compound as an antioxidant makes it a valuable candidate for various applications:

-

Drug Development: As a scaffold for the development of novel therapeutic agents targeting diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer.[7]

-

Material Science: As a stabilizer to prevent the oxidative degradation of polymers, plastics, and other organic materials.

-

Research Tool: As a reference compound in studies investigating the structure-activity relationships of phenolic and aminophenolic antioxidants.

Conclusion

This compound represents a promising, yet underexplored, hindered phenolic antioxidant. Based on the established principles of related compounds, it is anticipated to be a potent free radical scavenger. This technical guide provides a theoretical framework and practical experimental protocols to facilitate further investigation into its synthesis, characterization, and antioxidant efficacy. The generation of quantitative data for this compound will be crucial in unlocking its full potential in various scientific and industrial fields.

References

- 1. WO1984002336A1 - Antioxidant synthesis - Google Patents [patents.google.com]

- 2. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C14H23NO | CID 324555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

Discovering the Antioxidant Properties of Aminophenols: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the antioxidant properties of aminophenols, tailored for researchers, scientists, and drug development professionals. It delves into the core principles of their antioxidant activity, presents quantitative data for comparison, offers detailed experimental protocols, and visualizes key mechanisms and workflows.

Core Principles of Antioxidant Activity in Aminophenol Derivatives

The antioxidant capacity of aminophenol derivatives is primarily attributed to the presence of both a hydroxyl (-OH) and an amino (-NH2) group on the aromatic ring.[1] These functional groups can donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the oxidative chain reactions that can lead to cellular damage.[1] The efficiency of this process is significantly influenced by the position and nature of other substituents on the aromatic ring.[1]

A crucial aspect of the structure-activity relationship (SAR) of aminophenols is the relative position of the hydroxyl and amino groups. It has been observed that 2-aminophenol (ortho-isomer) and 4-aminophenol (para-isomer) exhibit potent radical scavenging activity, whereas 3-aminophenol (meta-isomer) is significantly less active.[1][2][3] This difference is often attributed to the ability of the ortho and para isomers to form more stable quinone-imine or quinone-like radical species after donating a hydrogen atom.[1]

Conversely, under certain conditions, particularly in the presence of transition metals like copper, 2- and 4-aminophenol can exhibit pro-oxidant activity by generating reactive oxygen species (ROS).[2][3] This dual role highlights the complexity of their effects in biological systems.

Quantitative Data on Antioxidant Activity

The antioxidant activity of aminophenol derivatives is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[1] The potency is often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.[1]

| Compound | Assay | IC50 (µM) | Notes |

| p-Aminophenol (p-AP) | DPPH | - | Has about 6 times higher radical scavenging activity than Acetaminophen (APAP).[1] |

| Acetaminophen (APAP) | DPPH | - | The sulfation of APAP resulted in a 126-fold reduction in antioxidant capacity.[1][4][5] |

| p-Aminophenol-sulfate (p-APS) | DPPH | - | Sulfation did not significantly decrease its activity compared to p-AP.[1][5] |

| N-Formyl-2-aminophenol | DPPH | IC50 can be determined | A compound of interest for its potential antioxidant properties.[6] |

| 2-Aminophenol | DPPH | - | Potent DPPH radical reactivity observed.[1][2][3] |

| 4-Aminophenol | DPPH | - | Potent DPPH radical reactivity observed.[1][2][3] |

| 3-Aminophenol | DPPH | - | Little reactivity observed.[1][2][3] |

Note: Specific IC50 values were not consistently available in the initial search results. The table summarizes the reported relative activities.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for commonly used antioxidant assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The purple DPPH solution becomes decolorized, and the change in absorbance is measured spectrophotometrically.[1][6]

Materials:

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).[1][6]

-

Prepare a series of dilutions of the test compounds and the reference antioxidant in the same solvent.[1][6]

-

Add a fixed volume of the DPPH solution to each well of the microplate or each cuvette.[1]

-

Add a corresponding volume of the test compound or reference standard solution to the DPPH solution. A control sample containing the solvent and the DPPH solution is also prepared.[1]

-

Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[1][7]

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).[1][6]

-